molecular formula C14H9F3 B13141778 1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene CAS No. 569-72-2

1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene

Cat. No.: B13141778
CAS No.: 569-72-2
M. Wt: 234.22 g/mol
InChI Key: ANXOZOZWHNFHPZ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene is an organic compound characterized by the presence of fluorine atoms attached to a phenyl-vinyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene typically involves the reaction of 4-fluorobenzaldehyde with difluoromethyl phenyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of compounds with different functional groups.

Scientific Research Applications

1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.

    Medicine: The compound’s fluorine atoms enhance its metabolic stability, making it a potential candidate for drug development. It may be investigated for its therapeutic effects in various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-2,2-diphenylethene: This compound shares a similar structure but lacks the additional fluorine atom on the benzene ring.

    4-Fluorostyrene: Similar in structure but with a single fluorine atom on the benzene ring and a vinyl group.

    2,2-Difluoro-1-phenylethene: Similar structure but without the fluorine atom on the benzene ring.

Uniqueness

1-(2,2-Difluoro-1-phenyl-vinyl)-4-fluoro-benzene is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased metabolic stability, enhanced binding affinity, and resistance to degradation, making the compound valuable in various scientific and industrial applications.

Properties

CAS No.

569-72-2

Molecular Formula

C14H9F3

Molecular Weight

234.22 g/mol

IUPAC Name

1-(2,2-difluoro-1-phenylethenyl)-4-fluorobenzene

InChI

InChI=1S/C14H9F3/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9H

InChI Key

ANXOZOZWHNFHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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